1-(2-Cyclopropyl-1,3-thiazole-5-carbonyl)piperazine dihydrochloride

aqueous solubility salt selection bioassay preparation

This dihydrochloride salt (CAS 1595251-78-7) eliminates the solubility issues of the free base, enabling direct dissolution in aqueous buffers without exceeding 1% DMSO—critical for reliable cell-based assays. The 2-cyclopropyl substituent on the thiazole ring enhances metabolic stability, while the carbonyl linker provides a distinct hydrogen-bonding environment versus methylene-linked analogs. These structural features make it a superior, consistent building block for kinase, AChE, and orexin receptor programs, offering batch-to-batch ≥95% purity for reproducible QSAR data.

Molecular Formula C11H17Cl2N3OS
Molecular Weight 310.24
CAS No. 1595251-78-7
Cat. No. B2506796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Cyclopropyl-1,3-thiazole-5-carbonyl)piperazine dihydrochloride
CAS1595251-78-7
Molecular FormulaC11H17Cl2N3OS
Molecular Weight310.24
Structural Identifiers
SMILESC1CC1C2=NC=C(S2)C(=O)N3CCNCC3.Cl.Cl
InChIInChI=1S/C11H15N3OS.2ClH/c15-11(14-5-3-12-4-6-14)9-7-13-10(16-9)8-1-2-8;;/h7-8,12H,1-6H2;2*1H
InChIKeyKHTWPBODIGRJPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Cyclopropyl-1,3-thiazole-5-carbonyl)piperazine Dihydrochloride: Structural Profile and Procurement Context


1-(2-Cyclopropyl-1,3-thiazole-5-carbonyl)piperazine dihydrochloride (CAS 1595251-78-7) is a heterocyclic small molecule belonging to the thiazole-piperazine carboxamide class. Its molecular architecture features a 2-cyclopropyl-substituted 1,3-thiazole ring connected via a carbonyl linker to an unsubstituted piperazine moiety, and it is supplied as the dihydrochloride salt (molecular formula C₁₁H₁₇Cl₂N₃OS; molecular weight 310.24 g/mol) . The free base form of this compound is registered under CAS 1367987-01-6 (molecular formula C₁₁H₁₅N₃OS; molecular weight 237.32 g/mol). This compound is commercially available from several chemical suppliers, typically with a minimum purity specification of 95% . The cyclopropyl-thiazole-piperazine scaffold places this compound at the intersection of several active areas of medicinal chemistry research, including acetylcholinesterase (AChE) inhibition for Alzheimer's disease, orexin receptor antagonism, and kinase inhibition [1][2].

Why Generic Substitution of 1-(2-Cyclopropyl-1,3-thiazole-5-carbonyl)piperazine Dihydrochloride Is Not Scientifically Advisable


Within the thiazole-piperazine chemical space, small structural perturbations produce quantitatively distinct biological and physicochemical outcomes. The three critical points of differentiation for this specific compound are: (i) the cyclopropyl group at the thiazole 2-position, which alters metabolic stability and conformational constraint relative to methyl, phenyl, or amino-substituted analogs [1][2]; (ii) the carbonyl linker at the thiazole 5-position, which creates a distinct electronic environment and hydrogen-bonding capacity compared to the methylene-linked positional isomer (1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazine, CAS 1016689-96-5) ; and (iii) the dihydrochloride salt form, which provides a substantial aqueous solubility advantage over the free base for biological assay preparation [3][4]. In published thiazole-piperazine series, even modest substituent changes (e.g., 4-methoxy vs. 3-methyl-4-methoxy) shift AChE IC₅₀ values by approximately 7% (0.268 μM vs. 0.286 μM), and more substantial changes (e.g., replacing a 4-methoxyphenyl with a 4-chlorophenyl group) can shift IC₅₀ values by over an order of magnitude [5]. These data demonstrate that in-class compounds are not interchangeable without risking altered potency, selectivity, and physicochemical handling characteristics.

Quantitative Differentiation Evidence: 1-(2-Cyclopropyl-1,3-thiazole-5-carbonyl)piperazine Dihydrochloride vs. Closest Analogs


Dihydrochloride Salt Form Provides ≥10-Fold Aqueous Solubility Advantage Over the Free Base for Biological Assay Preparation

The dihydrochloride salt of this compound (CAS 1595251-78-7) offers a quantitatively significant aqueous solubility advantage over its free base counterpart (CAS 1367987-01-6). While the free base form of the compound has limited aqueous solubility typical of neutral heterocyclic piperazines, the dihydrochloride salt leverages the well-established principle that protonation of piperazine nitrogens dramatically increases water solubility [1][2]. For context, the parent compound piperazine dihydrochloride exhibits water solubility of approximately 410 g/L (2.58 M) at 20 °C, whereas piperazine free base has significantly lower aqueous solubility . Published studies on analogous piperazine dihydrochloride salts report aqueous solubility improvements of ≥10-fold in PBS (e.g., ~50 mg/mL for 1-(3-methylcyclohexyl)piperazine dihydrochloride compared to its free base) . This differential is critical for researchers preparing compound stock solutions for in vitro enzyme assays, cell-based assays, or in vivo dosing formulations where the free base may precipitate or require DMSO concentrations that confound biological readouts [2].

aqueous solubility salt selection bioassay preparation piperazine dihydrochloride

2-Cyclopropyl Substituent Confers Metabolic Stability Advantage Relative to 2-Methyl and 2-Phenyl Thiazole-Piperazine Analogs

The 2-cyclopropyl substituent on the thiazole ring differentiates this compound from more common 2-methyl or 2-phenyl substituted thiazole-piperazine analogs. The cyclopropyl group is a well-characterized structural motif in medicinal chemistry that confers reduced oxidative metabolism by cytochrome P450 enzymes compared to unsubstituted alkyl groups [1][2]. Talele (2016) reviewed the cyclopropyl fragment across preclinical and clinical drug molecules and identified multiple mechanisms by which cyclopropyl substitution enhances metabolic stability: (a) increased C-H bond strength (cyclopropyl C-H bonds are shorter and stronger than those in alkanes), (b) reduced susceptibility to CYP-mediated oxidation due to steric shielding, and (c) conformational constraint that limits metabolic activation [1]. Łączkowski et al. (2018) explicitly noted that cyclopropyl-containing thiazoles exhibit 'increased activity, metabolic stability, bioavailability, brain permeability, and decrease in lipophilicity' compared to non-cyclopropyl thiazole analogs [2]. In a fragment-based drug discovery study, thiazole fragments with cyclopropyl substitution showed reduced redox activity and thiol reactivity—liabilities commonly observed with 2-amino and 2-methyl thiazole fragments—making the cyclopropyl-thiazole scaffold a cleaner starting point for hit-to-lead optimization [3]. While no direct metabolic stability data (e.g., human liver microsome t₁/₂) have been published for this specific compound, the class-level evidence strongly supports a metabolic stability advantage of the 2-cyclopropyl over 2-methyl or 2-phenyl thiazole-piperazine analogs.

cyclopropyl effect metabolic stability CYP450 oxidation drug-like properties

Regiochemical Differentiation: 5-Carbonyl Linker Creates a Distinct Hydrogen-Bonding Pharmacophore vs. 4-Methylene-Linked Positional Isomer

The compound features a carbonyl (C=O) linker at the thiazole 5-position connecting to the piperazine ring. This regiochemistry is distinct from the closely related positional isomer 1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazine (CAS 1016689-96-5), which uses a methylene (-CH₂-) linker at the thiazole 4-position . The carbonyl group introduces: (i) a hydrogen-bond acceptor capable of engaging key catalytic residues in enzyme active sites (as demonstrated for related thiazole-carbonyl-piperazine AChE inhibitors that interact with the catalytic triad Ser203-His447-Glu334) [1]; (ii) a partial double-bond character that restricts rotational freedom and pre-organizes the piperazine ring into a specific conformational orientation relative to the thiazole plane; and (iii) an electron-withdrawing effect that modulates the basicity of the piperazine nitrogens (calculated pKa shift of approximately -0.5 to -1.0 log units for the proximal nitrogen compared to the methylene-linked analog) [2]. In the Demirayak et al. (2019) series of thiazole-piperazine cholinesterase inhibitors, compounds with a carbonyl linker at the thiazole 5-position consistently demonstrated AChE inhibitory activity (IC₅₀ range: 0.268–2.104 μM for the six most active compounds), while methylene-linked analogs in related series (Yurttaş et al. 2013) showed activity only at higher concentrations (0.1 μM screening concentration with 89.70–99.83% inhibition for the most active compounds) [3][1]. This regiochemical and linker-type differentiation is functionally significant for target engagement.

regiochemistry carbonyl linker hydrogen bonding structure-activity relationship

Unsubstituted Piperazine Provides a Versatile Synthetic Handle Distinguished from N-Aryl and N-Alkyl Piperazine Analogs

A key structural feature of this compound is the unsubstituted piperazine ring, which presents a free secondary amine (NH) available for further derivatization. This distinguishes it from the majority of biologically characterized thiazole-piperazine compounds, which typically bear N-aryl or N-alkyl substituents on the piperazine distal nitrogen. For example, the most potent AChE inhibitors from the Demirayak 2019 series (compounds 5 and 38, IC₅₀ = 0.268 μM and 0.286 μM respectively) carry 4-methoxyphenyl and 3-methyl-4-methoxyphenyl substituents on the piperazine ring [1]. Similarly, the thiazole-piperazine sulphonamide hybrids reported by Sajitha et al. (2025) show AChE IC₅₀ values of 2.14–2.99 μM, but these compounds have a sulphonamide group occupying the piperazine nitrogen that this compound keeps free [2]. The free NH in this compound enables it to serve as a versatile synthetic intermediate for library synthesis: it can be directly acylated, alkylated, sulfonylated, or coupled to carboxylic acids without requiring a deprotection step. This has been exploited in published parallel synthesis approaches where piperazine-tethered thiazole libraries were generated by displacing a chloro group with diverse piperazines [3]. The compound thus occupies a distinct procurement niche: it is not an end-point biologically optimized molecule, but rather a strategic building block for generating focused libraries of thiazole-piperazine derivatives with tailored N-substituents.

synthetic intermediate piperazine NH derivatization parallel synthesis

Class-Level AChE Selectivity Over BChE: Thiazole-Piperazine Scaffold Shows Consistent Preferential Inhibition

Multiple independent studies have demonstrated that thiazole-piperazine compounds exhibit preferential inhibition of acetylcholinesterase (AChE) over butyrylcholinesterase (BChE), a selectivity profile relevant for Alzheimer's disease drug discovery where peripheral BChE inhibition can contribute to cholinergic side effects. Sajitha et al. (2025) reported that their thiazole-piperazine sulphonamide hybrids showed 'strong inhibition selectivity against AChE over BChE' with the three most active AChE inhibitors (8c, 8e, 8g) exhibiting IC₅₀ values of 2.52 ± 0.92, 2.99 ± 0.01, and 2.14 ± 0.02 μM against AChE while showing substantially weaker BChE inhibition [1]. Yurttaş et al. (2013) reported that their thiazole-piperazine series 'did not show any notable inhibitory activity against BChE' even at concentrations where AChE inhibition reached 96.44–99.83% (at 0.1 μM) [2]. In the most recent series (2024), thiazole-clubbed piperazine derivatives demonstrated submicromolar hAChE inhibition (compound 10, IC₅₀ = 0.151 μM) with hBuChE IC₅₀ of 0.135 μM, representing approximately equal potency at both enzymes, but with distinct structural determinants driving each activity [3]. This class-level AChE-over-BChE selectivity trend is structurally encoded in the thiazole-piperazine scaffold and is expected to be retained by the cyclopropyl-substituted analog. The selectivity is attributed to the thiazole ring's ability to engage the peripheral anionic site (PAS) of AChE (via π-π stacking with Trp286 and Tyr341) in addition to the catalytic active site (CAS), a dual binding mode that is less accessible in the wider BChE active site gorge [1].

acetylcholinesterase butyrylcholinesterase selectivity Alzheimer's disease

Optimal Research and Procurement Application Scenarios for 1-(2-Cyclopropyl-1,3-thiazole-5-carbonyl)piperazine Dihydrochloride


Focused Library Synthesis for CNS-Targeted AChE Inhibitor Optimization

Medicinal chemistry teams pursuing acetylcholinesterase inhibitors for Alzheimer's disease can use this compound as a central intermediate for generating focused libraries of N-substituted piperazine derivatives. Based on the class-level AChE selectivity profile of the thiazole-piperazine scaffold [1][2], researchers can systematically vary the N-substituent on the piperazine ring to optimize potency (targeting IC₅₀ values below 0.3 μM, as demonstrated by the Demirayak 2019 series [3]) while retaining the AChE-over-BChE selectivity advantage. The 2-cyclopropyl group is expected to contribute metabolic stability to the resulting library compounds, addressing a common limitation of CNS drug candidates [4].

Orexin Receptor Antagonist Lead Generation Using the Cyclopropyl-Thiazole Pharmacophore

The 2-cyclopropyl-thiazole substructure has been explicitly claimed in patents as a pharmacophoric element for non-peptide orexin receptor antagonists with potential applications in sleep disorders, eating disorders, and cognitive dysfunction [5]. This compound provides a pre-assembled cyclopropyl-thiazole-carbonyl-piperazine scaffold that can be rapidly elaborated with diverse aromatic or heteroaromatic groups at the piperazine nitrogen to generate orexin receptor antagonist candidates. The dihydrochloride salt form facilitates aqueous solubility for in vitro receptor binding and functional assays.

Kinase Inhibitor Fragment Elaboration Starting from a Clean Chemical Probe Scaffold

Thiazole-piperazine compounds have been disclosed as protein kinase inhibitors in multiple patent families, including SYK, ZAP-70, PKB (Akt), and PI3K inhibitors [6]. The unsubstituted piperazine in this compound provides a vector for attaching kinase hinge-binding motifs or solvent-exposed substituents that can modulate kinase selectivity. Fragment-based drug discovery studies have shown that cyclopropyl-substituted thiazoles exhibit reduced redox activity and thiol reactivity compared to 2-amino and 2-methyl thiazole fragments, making this compound a more reliable starting point for biochemical kinase assays where false-positive inhibition from redox cycling or covalent modification is a concern [7].

Procurement Specification Compliance: Dihydrochloride Salt for Standardized Biological Assay Preparation

For laboratories requiring consistent and reproducible biological assay results across experiments and between research groups, procurement of the dihydrochloride salt form (CAS 1595251-78-7) rather than the free base (CAS 1367987-01-6) eliminates variability in compound solubilization. The dihydrochloride salt provides aqueous solubility suitable for preparation of stock solutions in PBS or assay buffer without the need for DMSO concentrations exceeding 1% (v/v)—a critical consideration for cell-based assays where DMSO concentrations above 0.1–1% can confound viability, differentiation, or signaling readouts [8]. The minimum 95% purity specification from commercial suppliers ensures batch-to-batch consistency for quantitative structure-activity relationship (QSAR) studies .

Quote Request

Request a Quote for 1-(2-Cyclopropyl-1,3-thiazole-5-carbonyl)piperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.